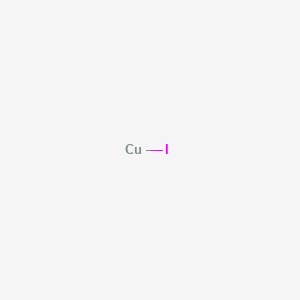

ヨウ化銅(I)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iodocopper, also known as copper(I) iodide, is an inorganic compound with the chemical formula CuI. It is a white or pale brown solid that is insoluble in water but soluble in ammonia and iodide solutions. Iodocopper is used in various applications, including organic synthesis, cloud seeding, and as a semiconductor material .

科学的研究の応用

有機合成触媒

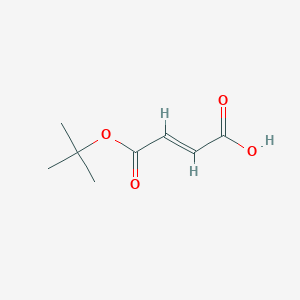

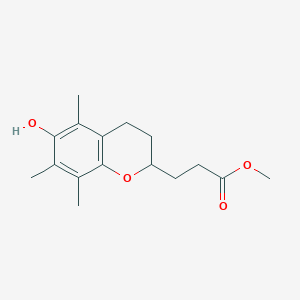

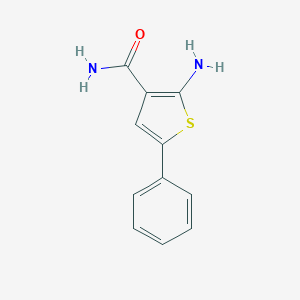

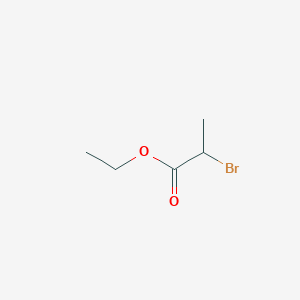

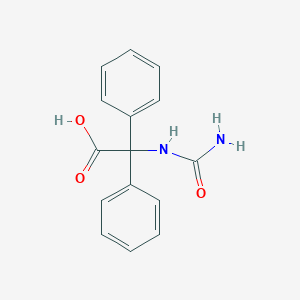

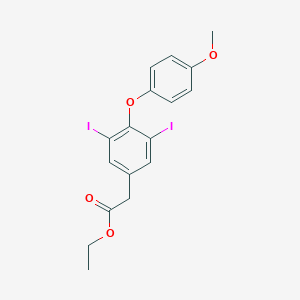

ヨウ化銅(I)は、有機合成における触媒として使用されます . これは、アリール、ヘテロアリール、およびビニルブロミドを対応するヨウ化物に変換する触媒反応を促進します . これらのヨウ化物は、鈴木カップリング、スティルカップリング、薗頭カップリング、ヘック反応、ウルマン反応などのカップリング反応に使用されます .

陰極線管コーティング

ヨウ化銅(I)は、陰極線管のコーティングに使用されます . この用途は、特に古いテレビやコンピュータモニタの製造において重要です。

クラウドシーディング

クラウドシーディングは、ヨウ化銅(I)のもう1つの用途です . これは、雲の中で降水を促進するために使用され、干ばつや水不足に苦しんでいる地域にとって有益です。

温度指示薬

ヨウ化銅(I)は、HgI2と組み合わせて温度指示薬として機能します . これは、正確な温度制御が求められるさまざまな科学的および産業的な用途において特に役立ちます。

フォトルミネセンス

ヨウ化銅(I)は、フォトルミネセンスに用途があります . 銅(I)-ヨウ化物エンティティと有機配位子の組み合わせにより、興味深い物理化学的特性を示す、さまざまなCuII多核構造が生じます .

太陽電池開発

ヨウ化銅(I)は、太陽電池の開発に使用されます . これは、導電性、費用対効果、および環境への影響の低さから、非常に有望なp型材料として注目されています

作用機序

Target of Action

Copper (I) iodide, also known as iodocopper, primarily targets organic ligands and iodide ions . The combination of the copper (I) iodide entity with organic ligands gives rise to a large variety of CuI polynuclear structures .

Mode of Action

Copper (II) ions oxidize iodide ions to molecular iodine, and in the process, they are themselves reduced to copper (I) iodide . This interaction results in the formation of a variety of CuI polynuclear structures .

Biochemical Pathways

The reaction of copper (I) iodide with dialkylcyanamides yields copper (I) cluster complexes . These complexes can display stimuli-responsive properties such as luminescence solvatochromism, thermochromism, and mechanochromism .

Pharmacokinetics

Its physicochemical properties and potential applications are mainly focused on organic light-emitting diodes and optical sensors .

Result of Action

The most prominent physical feature of copper (I) iodide materials is their emission, which can be modulated using the chemical structure and composition . The prepared clusters luminesce at room temperature in the solid state with an emission maximum in the range of 554–600 nm upon irradiation at 365 nm .

Action Environment

The action of copper (I) iodide can be influenced by environmental factors. For instance, the preparation methods of making thin films are divided into two categories: wet and neat methods . The advancements in copper (I) iodide as a hole-transporting material and interface engineering techniques hold promising implications for the continued development of such devices .

生化学分析

Biochemical Properties

Copper (I) iodide plays a significant role in various biochemical reactions. It has been found to interact with different biomolecules, including enzymes and proteins . For instance, Copper (I) iodide, in combination with cesium fluoride, can promote Stille coupling reaction .

Cellular Effects

The effects of Copper (I) iodide on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Copper (I) iodide exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Copper (I) iodide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Copper (I) iodide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Copper (I) iodide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Copper (I) iodide is transported and distributed within cells and tissues in a manner that is still being studied. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Copper (I) iodide and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Iodocopper can be synthesized through several methods:

Reaction of Copper and Iodine: Heating copper and iodine in concentrated hydroiodic acid produces iodocopper.

In the laboratory, iodocopper is often prepared by mixing an aqueous solution of potassium iodide with a soluble copper(II) salt such as copper(II) sulfate. The reaction proceeds as follows:Reaction of Copper(II) Sulfate and Potassium Iodide: 2Cu2++4I−→2CuI+I2

特性

CAS番号 |

7681-65-4 |

|---|---|

分子式 |

CuI |

分子量 |

190.45 g/mol |

IUPAC名 |

copper(1+);iodide |

InChI |

InChI=1S/Cu.HI/h;1H/q+1;/p-1 |

InChIキー |

LSXDOTMGLUJQCM-UHFFFAOYSA-M |

SMILES |

[Cu]I |

正規SMILES |

[Cu+].[I-] |

沸点 |

About 1290 °C |

Color/Form |

DENSE POWDER OR CUBIC CRYSTALS (ZINC BLENDE STRUCTURE) White cubic crystals White to brownish yellow powde |

密度 |

5.67 |

melting_point |

606 °C |

Key on ui other cas no. |

7681-65-4 |

物理的記述 |

White to brownish-yellow solid; [Hawley] Insoluble in water; [Ullmann] White to light brown powder chunks with a weak odor; [Alfa Aesar MSDS] |

賞味期限 |

It is generally stable in air & is less photosensitive than the chloride or bromide. |

溶解性 |

Insoluble in dilute acid solutions Dissolves in ammonia solution, alkali iodide and cyanide solutions, and dilute hydrochloric acid Soluble in ammonia and potassium iodide solutions; insoluble in water 0.008 g/100 cc water @ 18 °C |

同義語 |

Copper Monoiodide; Copper(1+) Iodide; Copper(I) Iodide; Cuprous Iodide; Cuprous Iodide (CuI); |

蒸気圧 |

10 MM HG @ 656 °C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl-[2-(3-nitrophenoxy)ethyl]amine](/img/structure/B41177.png)